molecular formula C17H16N2OS B404725 (E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1537173-79-7

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B404725
CAS RN: 1537173-79-7
M. Wt: 296.4g/mol
InChI Key: CUEXSWMMNGECDD-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves various strategies to generate functionalized thiophene derivatives . For instance, the reduction of fully protected 4,6-O-(4-methoxybenzylidene) hexopyranosides with sodium cyanoboro-hydride–trifluoroacetic acid in NN′-dimethylformamide, or trimethylsilyl chloride in acetonitrile, gives the 6- and 4-O-(4-methoxybenzyl) ethers, respectively, in good yield and good regioselectivity .


Molecular Structure Analysis

The molecular structure of such compounds can be characterized by various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS . The configuration of the hydrazonoic group can be confirmed by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The reactivity of the substituents attached to the thiophene nucleus towards different nucleophiles can yield versatile thiophene products . The reaction conditions and the nature of the substituents can greatly influence the outcome of the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, the dipole moment, atomic charges, and mapped MEP surfaces can provide insights into the properties of the compound .

Scientific Research Applications

Electro-Optical Materials

The compound has been utilized in the synthesis of novel chromophores with benzo[b]thiophene moieties acting as donor groups. These chromophores exhibit good transparency and enhanced electro-optical activity . When doped into amorphous polycarbonate films, they achieve high electro-optical coefficients, making them suitable for applications in nonlinear optics (NLO) and electro-optic modulators .

Antiproliferative Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against cancer cell lines such as MCF7 and HePG2. Some candidates have shown high potency, indicating potential applications as anticancer agents . Molecular docking studies have also suggested good binding affinity towards tubulin proteins, which is significant in the development of new chemotherapeutic drugs .

Organic Electronics

The compound’s structural features, particularly the benzo[b]thiophene core, are valuable in the design of organic electronic materials . Its incorporation into molecular architectures can help in narrowing the band gap of acceptors, which is crucial for the development of organic photovoltaics and thin-film transistors .

Schiff Base Synthesis

Schiff bases derived from this compound have been synthesized and characterized, showing potential as ligands in coordination chemistry. These Schiff bases can be used to form complexes with various metals, which have applications in catalysis , sensors , and optoelectronic devices .

Antimicrobial Activity

The compound has been used to synthesize derivatives that exhibit antimicrobial activity against a range of microbes. This suggests its potential use in developing new antimicrobial drugs, especially in the face of rising antibiotic resistance .

Drug Design and Pharmacokinetics

The benzothiophene skeleton of the compound is structurally similar to active substrates in drug design. It has been used in the synthesis of molecules with desirable drug-likeness and bioavailability properties , which is crucial in the early stages of drug discovery and pharmacokinetic modeling .

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. This could include investigating its potential bioactivities, optimizing its synthesis, and exploring its reactivity under various conditions .

properties

IUPAC Name

2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-13-8-6-12(7-9-13)11-19-17-15(10-18)14-4-2-3-5-16(14)21-17/h6-9,11H,2-5H2,1H3/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEXSWMMNGECDD-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

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